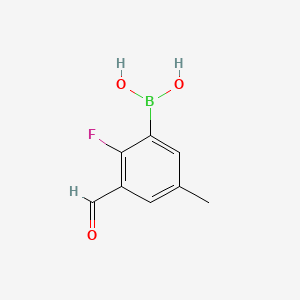

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid

描述

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is an arylboronic acid derivative characterized by a fluorine atom at the 2-position, a formyl group at the 3-position, and a methyl group at the 5-position of the phenyl ring. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The formyl group enhances reactivity for further derivatization (e.g., via Suzuki-Miyaura cross-coupling or condensation reactions), while the fluorine and methyl groups modulate acidity and stability .

属性

分子式 |

C8H8BFO3 |

|---|---|

分子量 |

181.96 g/mol |

IUPAC 名称 |

(2-fluoro-3-formyl-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |

InChI 键 |

IPBRPSTWCIHQGO-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=CC(=C1F)C=O)C)(O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a borane reagent and a catalyst to facilitate the addition of the boron moiety to the precursor molecule .

Industrial Production Methods

Industrial production of boronic acids, including (2-Fluoro-3-formyl-5-methylphenyl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide can yield a biaryl compound .

科学研究应用

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid has several scientific research applications:

作用机制

The mechanism of action of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

相似化合物的比较

Structural Isomers and Positional Effects

2-Fluoro-5-formylphenylboronic acid (CAS: 874219-60-0) :

This positional isomer features a formyl group at the 5-position instead of the 3-position. The shift in substituent placement alters electronic effects: the 5-formyl group exerts a weaker electron-withdrawing influence on the boron center compared to the 3-formyl group in the target compound. This difference may reduce its acidity (higher pKa) and diol-binding affinity, impacting its utility in pH-sensitive applications like glucose sensing .2-Fluoro-5-methylphenylboronic acid (CAS: 1072952-25-0) :

Lacking the formyl group, this compound exhibits lower Lewis acidity due to the electron-donating methyl group. It is less reactive in cross-coupling reactions but more stable under physiological conditions, making it suitable for sustained-release drug formulations .

Substituent Electronic Effects

5-Trifluoromethyl-2-formylphenylboronic acid :

Replacing the methyl group with a trifluoromethyl group (strong electron-withdrawing) significantly increases acidity (lower pKa) and enhances binding to diols like glucose. This compound demonstrates superior performance in glucose-sensing materials but may suffer from reduced hydrolytic stability compared to the methyl-substituted analog .2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS: 874289-40-4) :

The methylcarbamoyl group introduces hydrogen-bonding capacity, improving selectivity for biological targets like serine hydrolases. However, its bulkier structure may hinder meta-directed C–H functionalization efficiency compared to the formyl-substituted compound .

Key Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Boronic Acids

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. B. cereus |

|---|---|---|

| (2-Fluoro-3-formyl-5-methylphenyl)boronic acid | >16 | 8 |

| AN2690 (Tavaborole) | 8 | 16 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | >16 | 12 |

生物活性

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic applications, including cancer treatment and antimicrobial agents. This article focuses on the biological activity of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid, exploring its synthesis, properties, mechanisms of action, and relevant case studies.

The molecular formula of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid is C9H8BFO3, with a molecular weight of 195.96 g/mol. The compound features a boronic acid functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BFO3 |

| Molecular Weight | 195.96 g/mol |

| IUPAC Name | (2-Fluoro-3-formyl-5-methylphenyl)boronic acid |

| CAS Number | 2121511-45-1 |

Synthesis

The synthesis of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under palladium-catalyzed cross-coupling conditions. This method allows for the introduction of the formyl group at the desired position on the aromatic ring.

Antimicrobial Properties

Recent studies have demonstrated that boronic acids exhibit significant antimicrobial activity. Specifically, (2-Fluoro-3-formyl-5-methylphenyl)boronic acid has shown potential as an antibacterial agent against various pathogens. In vitro tests indicated moderate activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like AN2690 (Tavaborole), indicating its potential as an alternative treatment option .

The proposed mechanism for the antimicrobial action of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid involves its ability to bind to specific enzymes within microbial cells, disrupting their function. For instance, studies have suggested that similar compounds inhibit leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in bacteria and fungi . This inhibition leads to impaired growth and viability of the microorganisms.

Case Studies

-

Antibacterial Activity Against Bacillus cereus

- A study evaluated the antibacterial efficacy of various boronic acids, including (2-Fluoro-3-formyl-5-methylphenyl)boronic acid, against Bacillus cereus. The results indicated that this compound had a lower MIC compared to traditional antibiotics, suggesting it could be a viable candidate for further development in treating bacterial infections .

- Antifungal Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。